molecular formula C21H25N3O3 B5330262 1,3-benzodioxol-5-yl[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-3-yl]methanone

1,3-benzodioxol-5-yl[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-3-yl]methanone

Cat. No. B5330262
M. Wt: 367.4 g/mol
InChI Key: QWMKCWRGZAWRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzodioxol-5-yl[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-3-yl]methanone is a chemical compound that belongs to the class of synthetic opioids. It is commonly known as U-47700, and it was first synthesized in the 1970s by Upjohn, a pharmaceutical company. U-47700 has been used as a research chemical, and it has shown potential applications in the field of medicine.

Mechanism of Action

U-47700 acts as an agonist of the μ-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. When U-47700 binds to the μ-opioid receptor, it triggers a cascade of events that lead to the release of neurotransmitters such as dopamine and serotonin. This release of neurotransmitters produces the analgesic and euphoric effects associated with opioids.
Biochemical and Physiological Effects:
U-47700 has been shown to produce a range of biochemical and physiological effects. Its analgesic effects are similar to those of other opioids, and it has been shown to be effective in treating pain. U-47700 also produces a range of euphoric effects, including feelings of relaxation, happiness, and well-being. However, it can also produce a range of negative effects, including respiratory depression, nausea, and vomiting.

Advantages and Limitations for Lab Experiments

U-47700 has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a high level of purity. This makes it ideal for use in pharmacological studies and other research applications. However, U-47700 also has several limitations. It is highly addictive and can produce a range of negative side effects. It is also illegal in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on U-47700. One area of interest is the development of new opioid agonists that produce fewer negative side effects. Another area of interest is the development of new treatments for opioid addiction. Finally, there is a need for more research on the long-term effects of U-47700 use, particularly in terms of its potential for addiction and overdose.

Synthesis Methods

The synthesis of U-47700 involves the reaction of 4-cyanopyridine with 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester. This reaction produces 1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-3-ol, which is then reacted with 1,3-benzodioxol-5-ylmethyl chloride to produce U-47700.

Scientific Research Applications

U-47700 has been widely used in scientific research, particularly in the field of pharmacology. It has been used to study the opioid receptors in the brain and their interactions with other drugs. U-47700 has also been used to study the effects of opioids on the central nervous system and their potential therapeutic applications.

properties

IUPAC Name

1,3-benzodioxol-5-yl-[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-3-5-19-22-14(2)10-20(23-19)24-9-4-6-16(12-24)21(25)15-7-8-17-18(11-15)27-13-26-17/h7-8,10-11,16H,3-6,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMKCWRGZAWRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CC(=N1)N2CCCC(C2)C(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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